

Application Notes and Protocols: High-Yield Purification of Recombinant Human Grancalcin

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Compound of Interest

Compound Name: *grancalcin*

Cat. No.: *B1175175*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Grancalcin** (GCA) is a calcium-binding protein belonging to the penta-EF-hand subfamily, which also includes sorcin and calpain.[1] It is abundantly expressed in neutrophils and macrophages.[2][3] **Grancalcin**'s localization is dependent on divalent cations; in the presence of magnesium and calcium, it associates with both granule and membrane fractions, suggesting a role in granule-membrane fusion and degranulation.[1][4] Recent studies have implicated **grancalcin** in inflammatory processes and metabolic regulation. Mechanistically, **grancalcin** binds to the Prohibitin-2 (PHB2) receptor on adipocytes, activating the PAK1-NF-κB signaling pathway, which in turn provokes inflammation and can contribute to insulin resistance.[5][6]

Given its role in key cellular processes, the availability of highly pure, active recombinant **grancalcin** is essential for functional assays, structural studies, and as a potential target for drug development. This document provides a detailed protocol for the expression and purification of N-terminally His-tagged human **grancalcin** from an E. coli expression system. The protocol employs Immobilized Metal Affinity Chromatography (IMAC) followed by a polishing step using ion-exchange chromatography to achieve high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative results based on the described protocol. These values are typical for recombinant protein production in E. coli and are consistent with commercially available **grancalcin**.

Parameter	Expected Value	Method of Analysis	Reference
Purity	> 95%	SDS-PAGE	[2][7][8]
Final Yield	5-10 mg/L of culture	Bradford Assay / UV Absorbance	-
Molecular Weight	~24.0 kDa (Calculated) / ~26 kDa (Observed)	Mass Spectrometry / SDS-PAGE	[9]
Endotoxin Level	< 1.0 EU/μg	Limulus Amebocyte Lysate (LAL) Test	[7][9][10]

Experimental Protocols

Part 1: Expression of Recombinant Human Grancalcin

This protocol describes the induction of **grancalcin** expression in an E. coli host strain.

Materials:

- E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the human **grancalcin** gene with an N-terminal 6xHis-tag.
- Luria-Bertani (LB) broth.
- Appropriate antibiotic (e.g., Kanamycin or Ampicillin, depending on the vector).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock solution.

Methodology:

- Starter Culture:** Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture:** Inoculate 1 L of LB broth (with antibiotic) with the 10 mL overnight starter culture.

- Growth: Incubate the 1 L culture at 37°C with shaking (220 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[\[11\]](#)
- Induction: Cool the culture to 18-25°C. Add IPTG to a final concentration of 0.5 mM to induce protein expression.
- Expression: Continue incubation for 16-18 hours at 18°C with shaking (220 rpm). Lower temperatures often improve protein solubility.
- Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Part 2: Purification of Recombinant Human Grancalcin

This protocol uses a two-step chromatography process to purify the His-tagged **grancalcin**.

Materials & Buffers:

- Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, pH 8.0.
- IMAC Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
- IMAC Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0.
- Ion-Exchange Buffer A: 20 mM Tris-HCl, pH 8.0.
- Ion-Exchange Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 8.0.
- Final Storage Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.5.[\[8\]](#)[\[9\]](#)
- Ni-NTA Agarose resin.
- Anion exchange chromatography column (e.g., Q-Sepharose).

Methodology:

A. Cell Lysis and Clarification:

- Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

- Lyse the cells using a high-pressure homogenizer or sonication on ice. Ensure complete lysis while avoiding overheating.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris. [\[12\]](#)
- Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

B. Immobilized Metal Affinity Chromatography (IMAC):

- Equilibrate a column packed with 2-5 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer.
- Load the clarified lysate onto the column at a flow rate of 1 mL/min. [\[13\]](#)
- Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the bound **grancalcin** protein with 5 CV of IMAC Elution Buffer. Collect 1 mL fractions.
- Analyze fractions for protein content using SDS-PAGE and Coomassie blue staining. Pool the fractions containing pure **grancalcin**.

C. Ion-Exchange Chromatography (Polishing Step):

- The high salt concentration in the IMAC elution buffer interferes with ion-exchange binding. Therefore, perform a buffer exchange on the pooled fractions into Ion-Exchange Buffer A using dialysis or a desalting column.
- Equilibrate an anion exchange column with Ion-Exchange Buffer A.
- Load the desalted protein sample onto the column.
- Wash the column with 5 CV of Buffer A.
- Elute the protein using a linear gradient from 0-50% of Ion-Exchange Buffer B over 20 CV. **Grancalcin** is expected to elute at a low-to-moderate salt concentration.

- Analyze eluted fractions by SDS-PAGE. Pool the purest fractions.

D. Final Concentration and Storage:

- Buffer exchange the final pooled fractions into the Final Storage Buffer.
- Concentrate the protein to a final concentration of 1-2 mg/mL using an appropriate centrifugal filter device.
- Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- For long-term storage, add a cryoprotectant like 10% glycerol, aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.[2] Reconstituted protein can be stored at 4°C for short periods (2-7 days).[8]

Visualizations

Experimental Workflow Diagram

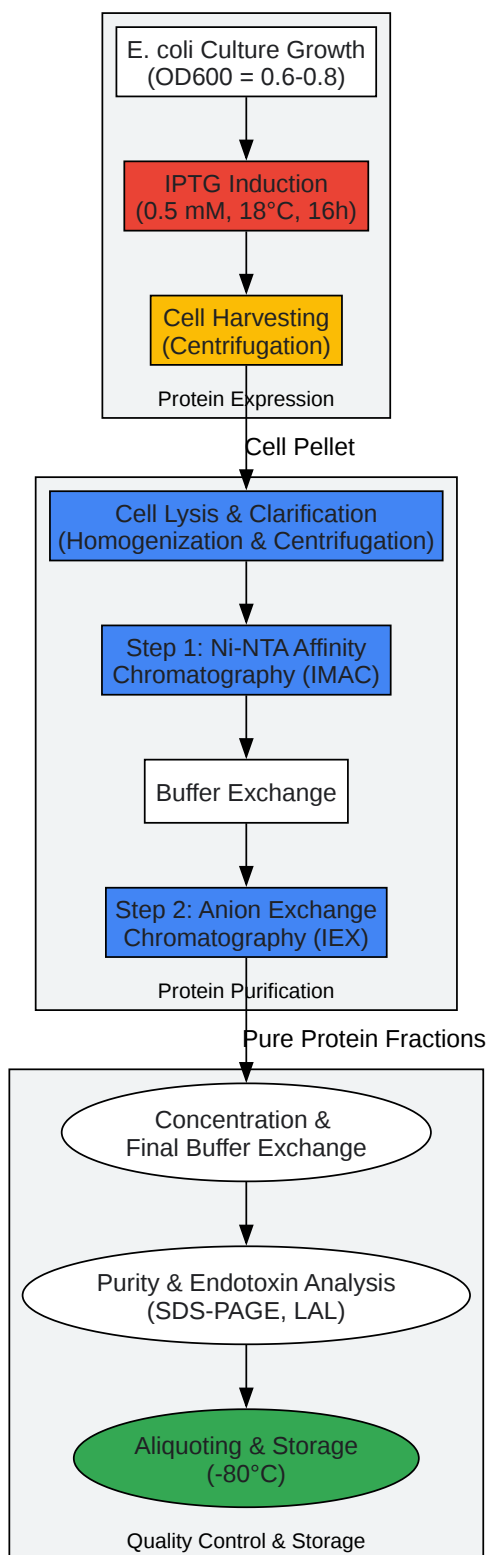


Figure 1: Purification Workflow for Recombinant Grancalcin

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Caption: Purification workflow from E. coli expression to final quality control.

Grancalcin Signaling Pathway Diagram

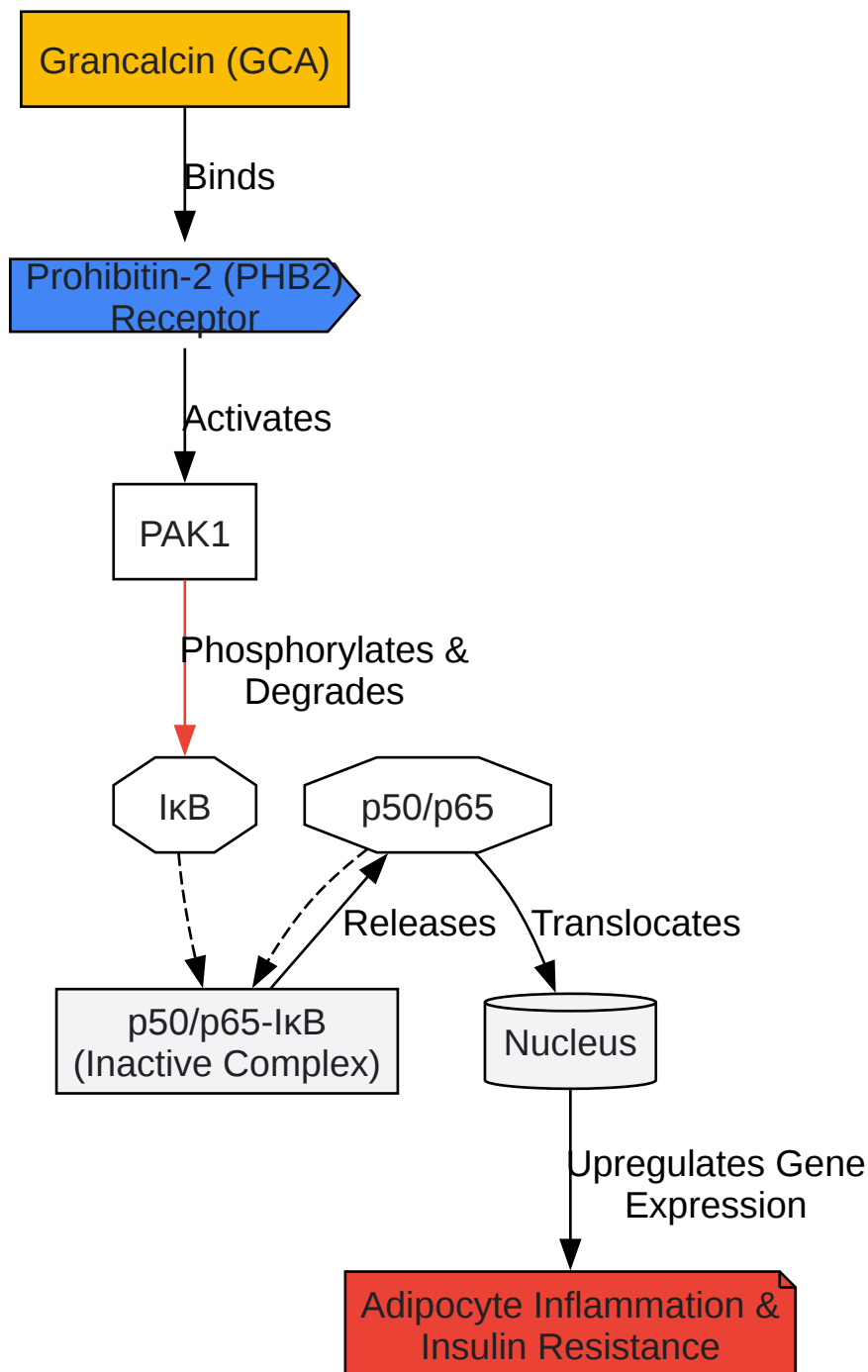


Figure 2: Grancalcin (GCA) Signaling Pathway in Adipocytes

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Caption: GCA binds to the PHB2 receptor, activating the PAK1-NF-κB pathway.

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